molecular formula C8H8BClO3 B7956230 3-Acetyl-4-chlorophenylboronic acid

3-Acetyl-4-chlorophenylboronic acid

Cat. No. B7956230
M. Wt: 198.41 g/mol
InChI Key: IGOLVESNJWNACO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthesis of 4-Chlorophenylboronic acid is a two-step process: 1. 4-chloro-aniline reacts with hydrogen chloride, then sodium nitrite in methanol in condition of water at 0 - 5℃ for 0.5 h; 2. reaction with tetrahydroxydiboron in methanol in condition of water at 20℃ for 1 h .


Molecular Structure Analysis

The molecular structure of 3-Acetyl-4-chlorophenylboronic acid is represented by the linear formula C8H8BClO3 . The InChI code for this compound is 1S/C8H8BClO3/c1-5(11)7-4-6(9(12)13)2-3-8(7)10/h2-4,12-13H,1H3 .


Chemical Reactions Analysis

Boronic acids are involved in various reactions. For instance, they participate in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides, Suzuki-Miyaura reactions with dibromotrifluoromethylbenzene, and cross-coupling reactions with diazoesters or potassium cyanate .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 198.41 . More detailed physical and chemical properties may be found in the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Mechanism of Action

The generally accepted monoacyloxyboron mechanism of boron-catalyzed direct amidation is brought into question in this study, and new alternatives are proposed . The replacement of the carboxylic acid group by boronic acid revealed an increase in selective toxicity towards breast cancer cells .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Given the growing interest in boronic acids and their derivatives in medicinal chemistry, it is expected that more studies will be conducted to explore their potential applications . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests promising future directions for the development of new drugs .

properties

IUPAC Name

(3-acetyl-4-chlorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BClO3/c1-5(11)7-4-6(9(12)13)2-3-8(7)10/h2-4,12-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOLVESNJWNACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)C(=O)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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